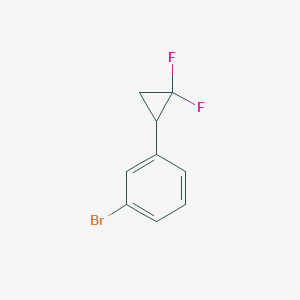

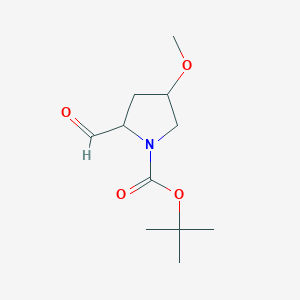

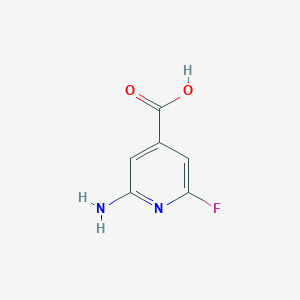

![molecular formula C10H11NS2 B1379112 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine CAS No. 1706453-69-1](/img/structure/B1379112.png)

1-([2,3'-Bithiophen]-5-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .Scientific Research Applications

Synthesis and Applications in Electronics and Optoelectronics

- The compound has been utilized in the development of conjugated organic ligands for halide perovskites, such as 2-(4'-methyl-5'-(5-(3-methylthiophen-2-yl)selenophen-2-yl)-[2,2'-bithiophen]-5-yl)ethan-1-aminium (STm), which when incorporated into a Sn(II)-based two-dimensional perovskite, enhances the operational stability and performance of field-effect transistor and light-emitting diode devices (Wei et al., 2021).

- 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine-based monomers have been synthesized and polymerized into conducting polymers, showing promise in applications like organic thin film transistors due to their semiconductor performance (Chen et al., 2014).

Synthesis and Structural Analysis

- The compound has been involved in the synthesis and structural evaluation of various novel molecules, indicating its role as a versatile intermediate in organic synthesis. For instance, it has been used in synthesizing Schiff bases by condensation with aromatic amines and 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes, leading to novel products characterized by spectroscopic techniques (Benachenhou et al., 2013).

Optical Properties

- Studies have been conducted on the optical properties of derivatives of 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine. For instance, furanic and thiophenic ethane-1,2-diones, closely related compounds, have been synthesized and analyzed for their electron absorption spectra and electronic polarizability, showing the potential of these derivatives in optoelectronic applications (Lukes et al., 2003).

Catalytic and Chemical Transformations

- The compound has been implicated in catalytic transformations, for example, in the synthesis of amines through the hydrogenation of secondary and primary amides, highlighting its potential utility in chemical synthesis processes (Núñez Magro et al., 2007).

properties

IUPAC Name |

1-(5-thiophen-3-ylthiophen-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c1-7(11)9-2-3-10(13-9)8-4-5-12-6-8/h2-7H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIFBSAOZSXSGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2=CSC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,3'-Bithiophen]-5-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

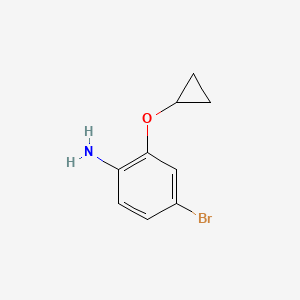

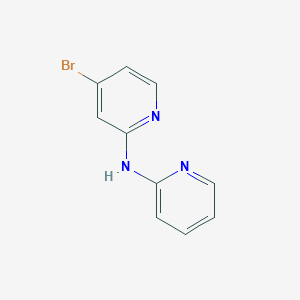

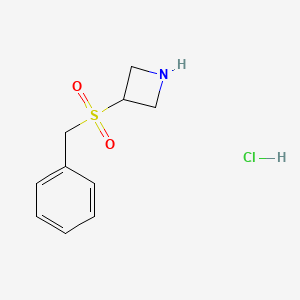

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)